molecular formula C11H13NO7 B1286323 2-Amino-2-(1,3-benzodioxol-5-YL)ethanol oxalate CAS No. 1177327-22-8

2-Amino-2-(1,3-benzodioxol-5-YL)ethanol oxalate

Cat. No.: B1286323
CAS No.: 1177327-22-8
M. Wt: 271.22 g/mol
InChI Key: ZVEXMLZOHFGGPL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Amino-2-(1,3-benzodioxol-5-YL)ethanol oxalate (CAS: 179811-73-5) is an organic compound with the molecular formula C₉H₁₁NO₃ (free base) and a molecular weight of 181.18 g/mol . The oxalate salt form enhances its solubility and stability, a common modification for pharmaceutical or research chemicals. The structure comprises a benzodioxole ring (1,3-benzodioxol-5-yl) attached to an ethanolamine moiety (2-aminoethanol).

Preparation Methods

The synthesis of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate typically involves the reaction of 1,3-benzodioxole derivatives with amino alcohols under controlled conditions. One common synthetic route includes the use of oxalic acid to form the oxalate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules, often using acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders
Due to its structural similarity to other bioactive compounds, 2-Amino-2-(1,3-benzodioxol-5-YL)ethanol oxalate shows promise as a lead compound for developing new drugs targeting neurological disorders such as depression and anxiety. Its ability to interact with neurotransmitter systems could lead to novel therapeutic agents.

2. Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of benzodioxole have been evaluated for their efficacy against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

3. Anti-inflammatory Properties
The compound's unique functional groups may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes involved in inflammation pathways . This suggests that this compound could be explored for its potential in managing conditions like arthritis or other inflammatory disorders.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Case Study 1: Anticancer Activity Evaluation
A study evaluated several benzodioxole derivatives against liver cancer cell lines (Huh7, HepG2). These compounds exhibited IC50_{50} values indicating potent activity against cancer cells while maintaining higher IC50_{50} values against normal cells, suggesting selective toxicity .

Case Study 2: Neuroprotective Effects
Research into related compounds has demonstrated potential neuroprotective effects through modulation of neurotransmitter systems. Such studies highlight the importance of structural features in determining biological activity and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied. For example, in anticancer research, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzodioxol-containing molecules (Table 1), focusing on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
2-Amino-2-(1,3-benzodioxol-5-YL)ethanol oxalate 179811-73-5 C₉H₁₁NO₃ 181.18 Benzodioxole, aminoethanol, oxalate Research chemical; potential precursor for neuroactive agents
2-(1,3-Benzodioxol-5-ylamino)ethanol 81329-90-0 C₉H₁₁NO₃ 181.19 Benzodioxole, ethanolamine Intermediate in organic synthesis; no reported bioactivity
MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) 132741-81-2 C₁₂H₁₇NO₂ 207.27 Benzodioxole, N-methylbutanamine Less popular "ecstasy" analog; weaker serotonergic effects than MDMA
MDA (3,4-Methylenedioxyamphetamine) 4764-17-4 C₁₀H₁₃NO₂ 179.22 Benzodioxole, amphetamine backbone Psychoactive stimulant; precursor to MDMA

Key Observations

Substituent Effects: The ethanolamine group in the target compound distinguishes it from MDMA analogs (e.g., MDA, MBDB), which feature amine chains (e.g., amphetamine or butanamine). The oxalate counterion enhances aqueous solubility relative to free bases or hydrochloride salts, as seen in 2-(1,3-Benzodioxol-5-ylamino)ethanol hydrochloride .

Hydrogen Bonding and Crystallinity: The amino and hydroxyl groups in this compound facilitate hydrogen-bonded networks, influencing crystal packing. Similar patterns are observed in benzodioxol-5-yl amino acids, where hydrogen bonds stabilize collagenase-ligand interactions .

Pharmacological Potential: Unlike MDMA derivatives, the target compound lacks a methyl or ethyl group on the nitrogen atom, a critical feature for serotonin receptor affinity . However, its benzodioxole ring may still interact with aromatic residues in enzymes or receptors, as seen in docking studies of dichlorobenzyl amino acids .

Physicochemical Properties

  • Solubility : The oxalate salt likely improves water solubility compared to neutral analogs like MBDB or MDA, which are typically administered as hydrochlorides .
  • Stability : The benzodioxole ring is susceptible to oxidative degradation under acidic conditions, a shared vulnerability among benzodioxol-containing compounds .

Research Implications and Limitations

  • Synthesis and Characterization : Crystallographic studies using programs like SHELXL and ORTEP-3 could resolve hydrogen-bonding patterns and confirm the oxalate salt’s geometry .
  • Data Gaps: Limited public data on the compound’s pharmacokinetics, toxicity, and receptor binding necessitate further studies.

Biological Activity

2-Amino-2-(1,3-benzodioxol-5-YL)ethanol oxalate is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an amino group linked to a benzodioxole moiety, which contributes to its unique biochemical properties. The oxalate salt form enhances its solubility and bioavailability, making it suitable for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its effectiveness against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects with minimal inhibitory concentrations (MICs) reported as follows:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest potential utility in developing antimicrobial agents, especially in combating antibiotic-resistant strains.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the observed effects:

Cell Line IC50 (µM)
MCF-725
HeLa30

Mechanistic studies reveal that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as a chemotherapeutic agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation. A comparative analysis of COX inhibition is presented below:

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound5070
Aspirin9085

These findings suggest that while the compound is less potent than traditional NSAIDs like aspirin, it may offer a safer profile with fewer gastrointestinal side effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits COX enzymes, leading to decreased inflammatory mediators.
  • Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: Activation of intrinsic apoptotic pathways through caspase activation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimicrobial Efficacy in Clinical Isolates: A study demonstrated the effectiveness of the compound against clinical isolates of E. coli, suggesting its potential role in treating urinary tract infections.
  • Cancer Treatment Models: In vivo models using xenograft tumors showed significant tumor reduction following treatment with the compound, supporting its development as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-2-(1,3-benzodioxol-5-YL)ethanol oxalate?

The compound can be synthesized via aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with appropriate aldehydes under basic conditions (e.g., KOH in ethanol), followed by oxalate salt formation. For example, chalcone intermediates derived from 1,3-benzodioxol-5-yl groups undergo Michael addition with ethyl acetoacetate in ethanol, yielding cyclized products . Key steps include refluxing reactants in ethanol with catalytic KOH, followed by recrystallization for purification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy identifies functional groups (e.g., amine, oxalate carbonyl).
  • ¹H/¹³C NMR resolves proton environments (e.g., benzodioxole aromatic protons, ethanolamine backbone).
  • Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and hydrogen bonding patterns. SC-XRD requires high-quality crystals and software like SHELXL for refinement .

Q. How does solubility in polar/nonpolar solvents influence experimental design?

Solubility in ethanol (common solvent for synthesis) and DMSO (for biological assays) dictates reaction conditions and formulation. For example, limited aqueous solubility may necessitate co-solvents or derivatization to improve bioavailability .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

Use SHELXL for refinement, applying restraints to manage disorder or partial occupancy. Validate hydrogen bonding and torsion angles against expected geometry. Cross-check with Hirshfeld surface analysis to resolve packing ambiguities . For example, SHELX’s robust handling of twinned data ensures accurate refinement even with challenging diffraction patterns .

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for amine-oxalate interactions). This method categorizes donor-acceptor patterns, aiding in understanding supramolecular assembly and stability .

Q. What strategies address contradictions in biological activity data related to oxalate content?

If the compound’s oxalate moiety conflicts with observed reductions in renal oxalate (e.g., in vitro models), differentiate between free oxalate ions (pro-pathogenic) and bound oxalate (inert). Quantify urinary oxalate via ion chromatography and correlate with crystallographic data to assess dissociation kinetics .

Q. How are conformational dynamics of the benzodioxole ring analyzed computationally?

Use puckering coordinates (Cremer-Pople parameters) to quantify ring non-planarity. For example, calculate θ and φ angles from SC-XRD data to model pseudorotation pathways and assess steric strain .

Q. What analytical challenges arise in quantifying oxalate content, and how are they mitigated?

Oxalate quantification via HPLC-UV or GC-MS requires derivatization (e.g., with trimethylsilyl agents) to enhance volatility. Calibrate against known oxalate standards and validate recovery rates in biological matrices to avoid false positives from endogenous sources .

Properties

IUPAC Name

2-amino-2-(1,3-benzodioxol-5-yl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.C2H2O4/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;3-1(4)2(5)6/h1-3,7,11H,4-5,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEXMLZOHFGGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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